![molecular formula C20H29NO3S B5379459 4-ethoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide](/img/structure/B5379459.png)
4-ethoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide
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Overview
Description
4-ethoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a naphthalene ring, an ethoxy group, and a sulfonamide functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide typically involves the following steps:
Naphthalene Sulfonation: Naphthalene is sulfonated using sulfuric acid to form naphthalene-1-sulfonic acid.
Ethoxylation: The naphthalene-1-sulfonic acid is then reacted with ethyl alcohol in the presence of a catalyst to introduce the ethoxy group.
Amidation: The ethoxylated naphthalene-1-sulfonic acid is then reacted with 2,4,4-trimethylpentan-2-amine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
4-ethoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt metabolic pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(2,4,4-trimethylpentan-2-yl)aniline: Similar structure but with a methoxy group instead of an ethoxy group.
2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid: Contains a phenoxy group and an acetic acid moiety.
Uniqueness
4-ethoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide is unique due to the presence of both the naphthalene ring and the sulfonamide group, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
4-ethoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3S/c1-7-24-17-12-13-18(16-11-9-8-10-15(16)17)25(22,23)21-20(5,6)14-19(2,3)4/h8-13,21H,7,14H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUFYLMWGSBTSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(C)(C)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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